

# Crystal Structure Analysis of a Pyrazole Dione Oxime Derivative: A Technical Overview

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## Compound of Interest

**Compound Name:** 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime

**Cat. No.:** B366287

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of a pyrazole dione oxime derivative, offering valuable insights for researchers in medicinal chemistry and drug development. While crystallographic data for the specific molecule **5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime** is not readily available in the surveyed literature, this paper presents a comprehensive examination of a closely related compound, 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime. The structural data and experimental protocols detailed herein serve as a representative example and a valuable resource for understanding the molecular architecture of this class of compounds.

## Crystallographic Data Summary

The crystal structure of 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Parameter	Value
Chemical Formula	C <sub>12</sub> H <sub>10</sub> F <sub>3</sub> N <sub>3</sub> O <sub>2</sub>
Formula Weight	285.23 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a	7.5221 (15) Å
b	18.282 (4) Å
c	9.1002 (18) Å
α	90°
β	90.58 (3)°
γ	90°
Volume	1251.4 (4) Å <sup>3</sup>
Z	4
Temperature	113 K
Radiation	Mo Kα ( $\lambda = 0.71073$ Å)
Reflections Collected	7050
Independent Reflections	2185
R <sub>int</sub>	0.030
Final R indices [I > 2σ(I)]	R1 = 0.037, wR2 = 0.101
Goodness-of-fit on F <sup>2</sup>	1.06

## Molecular and Crystal Structure Insights

The molecule consists of a pyrazole ring and a phenyl ring, with a dihedral angle of 96.6 (3)° between them. In the crystal, molecules are linked into inversion dimers by O—H⋯N hydrogen

bonds.<sup>[1]</sup> Weaker C—H···F hydrogen bonds are also observed, contributing to the overall stability of the crystal packing.

## Experimental Protocols

### Synthesis

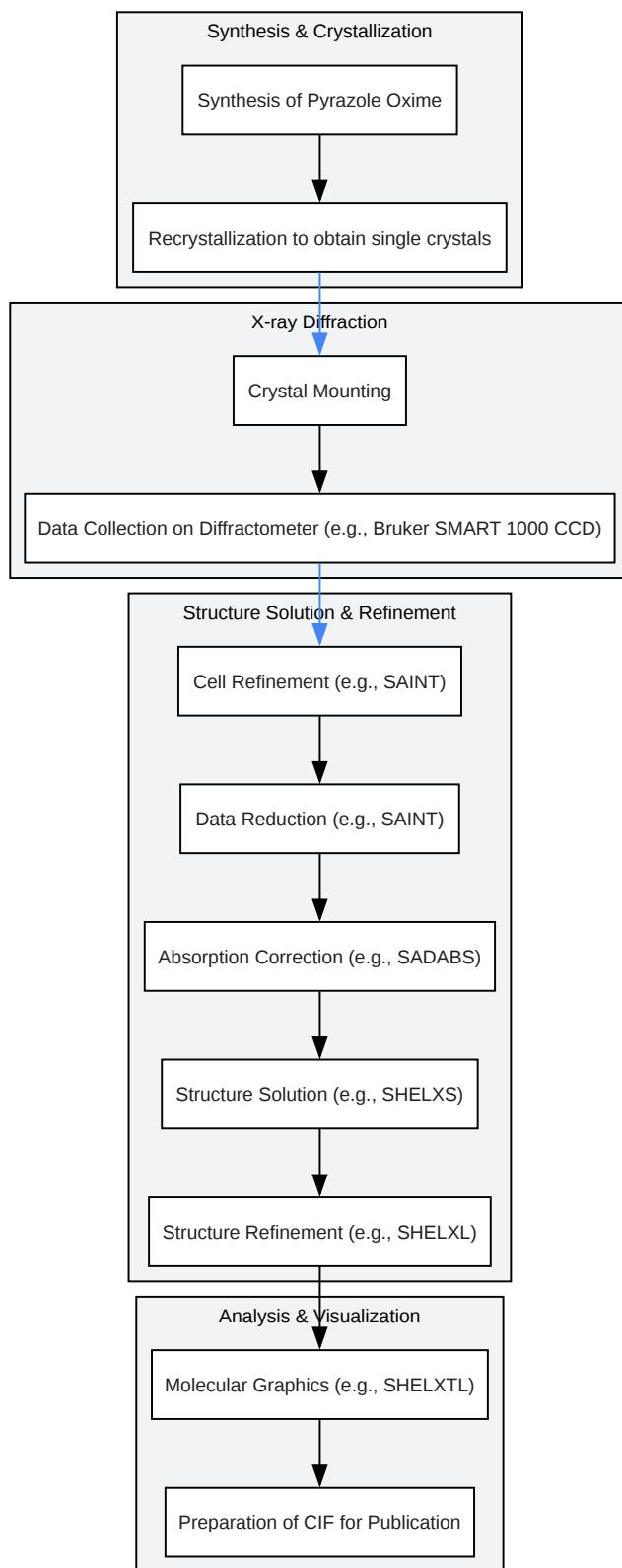
The synthesis of pyrazole oxime derivatives generally involves the reaction of a corresponding pyrazole carbaldehyde with hydroxylamine. A typical procedure for a related compound is as follows: To a stirred solution of hydroxylamine hydrochloride and potassium hydroxide in ethanol, the substituted 1H-pyrazole-4-carbaldehyde is added at room temperature.<sup>[1]</sup> The reaction progress is monitored, and upon completion, the product is isolated.

For the synthesis of various pyrazole derivatives, cycloaddition reactions are a common and efficient method.<sup>[2]</sup> For instance, the reaction of nitrile imines, generated in situ, with an appropriate dipolarophile can yield substituted pyrazoles.<sup>[2]</sup> Another approach involves the condensation of 1,3-dicarbonyl compounds with hydrazines.<sup>[3]</sup>

### Crystal Structure Determination

A suitable single crystal is selected and mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 113 K) to minimize thermal vibrations.

#### Data Collection and Refinement Workflow



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*Experimental workflow for crystal structure determination.*

The collected data is then processed, which includes cell refinement, data reduction, and an absorption correction.<sup>[1]</sup> The structure is solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.<sup>[1]</sup>

## Significance in Drug Discovery

Pyrazole derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial and antioxidant properties.<sup>[2]</sup> The oxime functional group can also play a crucial role in the biological activity of these molecules.<sup>[4]</sup> A detailed understanding of their three-dimensional structure is paramount for structure-activity relationship (SAR) studies and the rational design of new, more potent drug candidates. The crystallographic data presented here provides a solid foundation for computational modeling and further synthetic modifications aimed at optimizing the pharmacological profile of this scaffold.

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## References

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